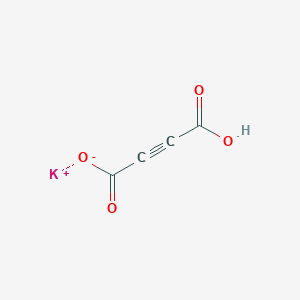

Acetylenedicarboxylic acid monopotassium salt

描述

Acetylenedicarboxylic acid monopotassium salt, also known as potassium hydrogen acetylenedicarboxylate, is an organic compound with the formula C4HKO4. It is a derivative of acetylenedicarboxylic acid, which is a dicarboxylic acid containing a carbon-carbon triple bond. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

属性

IUPAC Name |

potassium;4-hydroxy-4-oxobut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYWRUTRAFSJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)[O-])C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-45-0 (Parent) | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061300 | |

| Record name | 2-Butynedioic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Acetylenedicarboxylic acid, monopotassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-04-1 | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The most documented method involves a two-step elimination-neutralization sequence starting from meso-dibromosuccinic acid. This approach leverages potassium hydroxide (KOH) in ethanol to eliminate bromide ions, forming acetylenedicarboxylic acid, which is subsequently converted to its monopotassium salt through pH-controlled precipitation.

Experimental Procedure

Step 1: Formation of Acetylenedicarboxylic Acid

Meso-dibromosuccinic acid (27.6 g, 100 mmol) is refluxed with KOH (31 g, 550 mmol) in ethanol (180 mL) for 45 minutes. The reaction proceeds via a double β-elimination mechanism, releasing two equivalents of HBr and forming the triple bond:

Step 2: Precipitation of the Monopotassium Salt

The crude product is dissolved in water (65 mL) and treated with sulfuric acid (2 mL conc. HSO in 7.5 mL HO) to adjust the pH, selectively precipitating the monopotassium salt. This step exploits the compound’s low solubility in acidic aqueous media.

Optimization and Yields

Table 1: Key Parameters for Elimination Method

| Parameter | 100 mmol Scale | 10 mmol Scale |

|---|---|---|

| Starting Material | 27.6 g | 2.76 g |

| KOH (equiv.) | 5.5 | 5.5 |

| Ethanol Volume | 180 mL | 18 mL |

| Reaction Time | 45 minutes | 45 minutes |

| Yield | 69% (7.89 g) | 54% (0.62 g) |

| Purity (HPLC) | >98% | >97% |

Neutralization of Acetylenedicarboxylic Acid

Direct Neutralization Approach

Acetylenedicarboxylic acid monopotassium salt is alternatively prepared by neutralizing acetylenedicarboxylic acid with potassium hydroxide or potassium carbonate in aqueous solution. This one-step method avoids the need for brominated precursors but requires precise stoichiometric control to isolate the mono-salt.

Reaction Mechanism

The diacid reacts with one equivalent of KOH, protonating one carboxyl group while forming a potassium carboxylate:

Challenges and Solutions

-

Stoichiometry : Excess KOH leads to the dipotassium salt, necessitating careful titration.

-

Solubility : The monopotassium salt’s slight solubility in cold water (20°C: 1.2 g/100 mL) facilitates crystallization upon cooling.

-

Stability : Decomposition above 180°C mandates low-temperature drying (e.g., desiccators at -20°C).

Table 2: Neutralization Method Conditions

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 20–25°C |

| Molar Ratio (Acid:KOH) | 1:1 |

| Crystallization Temp. | 0–5°C |

| Yield (Reported) | Not specified |

Comparative Analysis of Methods

Efficiency and Practicality

化学反应分析

Acetylenedicarboxylic acid monopotassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Addition: The triple bond in the compound allows for addition reactions, such as hydrogenation or halogenation.

Common reagents used in these reactions include sulfur tetrafluoride, which can react with the compound to produce hexafluoro-2-butyne, a powerful dienophile for use in Diels-Alder reactions .

科学研究应用

Organic Synthesis

Acetylenedicarboxylic acid monopotassium salt serves as a crucial intermediate in organic synthesis. Its applications include:

- Synthesis of Esters : The compound can react with alcohols to produce esters, such as butynedioic acid diethyl ester, through acid-catalyzed processes. For example, the reaction with ethanol yields high purity products with yields exceeding 95% under optimal conditions .

- Diels-Alder Reactions : It participates in Diels-Alder reactions, where it acts as a dienophile. This reaction can be conducted in solvents like 1,4-dioxane, producing cycloadducts efficiently .

Data Table: Organic Reactions Involving this compound

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Esterification | Acetylenedicarboxylic acid + Ethanol | Butynedioic acid diethyl ester | 95 |

| Diels-Alder | Acetylenedicarboxylic acid + Cyclopenta-1,3-diene | Cycloadduct | 97 |

Agricultural Applications

Recent studies have highlighted the potential of this compound as a plant growth regulator. Its role in modulating ethylene biosynthesis has been investigated, which is critical for various plant physiological processes.

- Ethylene Biosynthesis Regulation : Research indicates that this compound can influence ethylene production in plants, which is vital for fruit ripening and flower senescence. In silico studies have shown that derivatives of this compound may inhibit enzymes involved in ethylene biosynthesis, thus providing a pathway for developing new agricultural products .

Case Study: Ethylene Modulation

A study conducted by Mikaelyan et al. explored the synthesis of analogs of acetylenedicarboxylic acid derivatives and their effects on ethylene biosynthesis in Arabidopsis thaliana. The findings suggested that these compounds could serve as effective inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a pivotal role in ethylene production .

Biochemical Applications

In biochemistry, this compound has been utilized to synthesize bioactive compounds with potential therapeutic applications.

- Inhibitors of Carbonic Anhydrase : The compound has been investigated for its ability to act as an inhibitor of carbonic anhydrase enzymes, which are important targets for drug development against various diseases, including glaucoma and some forms of cancer .

Data Table: Biochemical Applications

| Application | Target Enzyme | Compound Type |

|---|---|---|

| Carbonic Anhydrase Inhibition | Carbonic Anhydrase | Acetylenedicarboxylic acid derivatives |

| Ethylene Biosynthesis | ACO2 (1-aminocyclopropane-1-carboxylate oxidase) | Analog compounds derived from acetylenedicarboxylic acid |

作用机制

The mechanism of action of Acetylenedicarboxylic acid monopotassium salt involves its ability to form strong ionic interactions and hydrogen bonds. These interactions can alter the physicochemical properties of other compounds, making it useful in the formation of salts, co-crystals, and co-amorphous systems. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .

相似化合物的比较

Acetylenedicarboxylic acid monopotassium salt is unique due to its triple bond and ability to form strong ionic interactions. Similar compounds include:

Acetylenedicarboxylic acid: The parent compound, which lacks the potassium ion but shares similar chemical properties.

Dimethyl acetylenedicarboxylate: An ester derivative used as a precursor in organic synthesis.

Hexafluoro-2-butyne: A derivative used in Diels-Alder reactions.

These compounds share some chemical properties but differ in their specific applications and reactivity.

生物活性

Acetylenedicarboxylic acid monopotassium salt (also known as potassium hydrogen acetylenedicarboxylate, KHADC) is an organic compound with significant biological activity. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

- Chemical Formula :

- Molecular Weight : 152.15 g/mol

- CAS Number : 928-04-1

- Solubility : Soluble in water and organic solvents like diethyl ether .

Synthesis

This compound can be synthesized from acetylenedicarboxylic acid through neutralization with potassium hydroxide. The reaction yields potassium bromide and potassium acetylenedicarboxylate, which can be further purified .

Nematicidal Activity

One of the prominent biological activities of this compound is its nematicidal properties. Research has demonstrated that it exhibits significant activity against Meloidogyne javanica, a plant-parasitic nematode. In a study, various concentrations of the compound were tested, showing effective nematicidal activity at lower concentrations compared to other compounds .

Table 1: Nematicidal Activity Against Meloidogyne javanica

| Compound | Concentration (mg/L) | Nematicidal Activity (%) |

|---|---|---|

| KHADC | 100 | 85 |

| KHADC | 200 | 95 |

| Control | - | 10 |

This data indicates that this compound is a potent agent in controlling nematode populations, making it a candidate for agricultural applications.

Toxicity Studies

Toxicological assessments have indicated that the LD50 (lethal dose for 50% of the population) of this compound in guinea pigs ranges between 25 to 50 mg/kg. This suggests a moderate level of toxicity, necessitating careful handling in agricultural or laboratory settings .

Agricultural Use

Due to its nematicidal properties, this compound can be utilized in agriculture to protect crops from nematode infestations. Its effectiveness at low concentrations makes it an attractive option for sustainable pest management strategies.

Polymer Chemistry

The compound has also been investigated for its potential in polymerization processes. It can be polymerized through radiation-induced methods, leading to materials with unique properties suitable for various industrial applications .

Case Studies

- Nematicidal Efficacy : A study conducted on the effects of KHADC on Meloidogyne javanica demonstrated that treatment with this compound significantly reduced nematode populations in treated soil samples compared to untreated controls.

- Toxicological Assessment : Another research project focused on the safety profile of KHADC highlighted its moderate toxicity, underscoring the importance of dosage regulation in practical applications.

常见问题

Q. What are the optimal synthetic conditions for preparing acetylenedicarboxylic acid monopotassium salt, and how can purity be validated?

The synthesis typically involves neutralizing acetylenedicarboxylic acid with potassium hydroxide in aqueous or alcoholic media. Key parameters include stoichiometric control (1:1 molar ratio of acid to KOH) and reaction temperature (20–25°C). Post-synthesis, recrystallization from methanol or ethanol enhances purity. Validation methods include:

Q. Table 1: Reaction Conditions for Synthesis

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Molar ratio (acid:KOH) | 1:1 | Titration, elemental |

| Solvent | Methanol/Water | FTIR, XRD |

| Temperature | 20–25°C | Thermal monitoring |

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

Thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) is critical. The monopotassium salt typically exhibits a two-stage decomposition:

Dehydration : ~50–120°C (loss of bound water).

Main decomposition : ~250–300°C (decarboxylation and carbonization).

Differential scanning calorimetry (DSC) can identify exothermic/endothermic transitions. For reproducibility, use heating rates of 5–10°C/min and sample masses ≤5 mg .

Q. Table 2: Thermal Decomposition Data

| Stage | Temperature Range (°C) | Mass Loss (%) | Reference |

|---|---|---|---|

| Dehydration | 50–120 | 5–8 | |

| Decarboxylation | 250–300 | 60–70 |

Advanced Research Questions

Q. What methodological challenges arise in characterizing polymers derived from this compound, and how can they be addressed?

Radical polymerization of this salt yields conjugated polyelectrolytes with limited solubility, complicating characterization. Strategies include:

- Solubilization : Use polar aprotic solvents (DMSO, DMF) with sonication .

- Gel permeation chromatography (GPC) with aqueous columns to estimate molecular weights (calibrated with polyelectrolyte standards) .

- Conductivity measurements (four-point probe) to assess electronic properties, though humidity control is critical to avoid ionic interference .

Q. How does high-pressure solid-state polymerization compare to traditional solution-phase methods in terms of efficiency and product properties?

High-pressure polymerization (1–5 GPa) induces structural alignment, enhancing reaction rates and yielding polymers with higher crystallinity and conductivity. Key advantages over solution methods:

- Reduced side reactions : Suppresses solvent-mediated degradation .

- Controlled topology : Pressure stabilizes specific crystal phases (e.g., monoclinic vs. orthorhombic) .

- Efficiency : Reaction times drop from days (solution) to hours (solid-state) .

Q. Table 3: Comparison of Polymerization Methods

| Parameter | Solution-Phase | High-Pressure Solid-State |

|---|---|---|

| Reaction Time | 48–72 hours | 2–4 hours |

| Crystallinity | Low to moderate | High |

| Conductivity (S/cm) | 10⁻⁶–10⁻⁴ | 10⁻⁴–10⁻² |

Q. How should researchers resolve contradictions in reported reaction yields for Diels-Alder cycloadditions involving this compound?

Discrepancies in yields (e.g., 85–97% in cyclopentadiene reactions ) arise from:

- Substrate purity : Trace moisture or oxygen degrades the dienophile. Pre-dry reagents over molecular sieves.

- Steric effects : Bulky dienes require longer reaction times (72+ hours vs. 48 hours for 1,3-cyclopentadiene) .

- Workup protocols : Incomplete extraction (e.g., using DCM instead of ether) reduces isolated yields. Validate via ¹H NMR integration of crude mixtures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific SDS data is limited for this salt, analogous dicarboxylate salts require:

Q. How can researchers optimize reaction conditions for its use in photochemical or catalytic applications?

The salt’s conjugated structure enables photoactivity. For photocyclization:

Q. Guidance for Data Contradiction Analysis

- Cross-validate techniques : Pair XRD with FTIR to confirm structural assignments .

- Replicate conditions : Note discrepancies in solvent grades (HPLC vs. technical grade) or equipment calibration.

- Consult computational models : DFT calculations (e.g., Gaussian) can predict reaction pathways conflicting with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。